
Chlorin-e6-trimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorin-e6-trimethyl ester is a derivative of methyl pheophorbide-a and is known for its role as a photosensitizer in photodynamic therapy (PDT).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chlorin-e6-trimethyl ester is synthesized from chlorophyll-a through a series of chemical reactions. The process involves the extraction of chlorophyll-a from plant sources, followed by its conversion to chlorin-e6. The final step involves the esterification of chlorin-e6 to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction of chlorophyll-a from algae such as Spirulina platensis. The extracted chlorophyll-a undergoes chemical modifications to produce chlorin-e6, which is then esterified to form this compound. This process is optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Chlorin-e6-trimethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of reactive oxygen species (ROS).
Reduction: This reaction involves the gain of electrons, reducing the compound to a lower oxidation state.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and molecular oxygen. Conditions often involve light activation to produce ROS.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products Formed
Oxidation: Formation of ROS and other oxidized derivatives.
Reduction: Formation of reduced chlorin derivatives.
Substitution: Formation of substituted chlorin derivatives
Applications De Recherche Scientifique
Chlorin-e6-trimethyl ester has a wide range of scientific research applications:
Chemistry: Used as a photosensitizer in various photochemical reactions.
Biology: Studied for its role in generating ROS and its effects on cellular processes.
Medicine: Extensively used in photodynamic therapy for cancer treatment. It is also being explored for its potential in treating other diseases such as bacterial infections and skin disorders.
Industry: Used in the synthesis of other chlorin derivatives and related compounds .
Mécanisme D'action
Chlorin-e6-trimethyl ester exerts its effects primarily through the generation of singlet oxygen and other ROS upon light activation. These ROS cause oxidative damage to cellular components, leading to cell death. The compound primarily targets cellular structures such as the endoplasmic reticulum, Golgi complexes, and mitochondria .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorin-e6: The parent compound of chlorin-e6-trimethyl ester, used in similar applications.
Methyl pheophorbide-a: Another derivative of chlorophyll with similar photosensitizing properties.
Talaporfin: A clinically used photosensitizer derived from chlorin-e6
Uniqueness
This compound is unique due to its enhanced solubility and stability compared to its parent compound, chlorin-e6. This makes it more effective in photodynamic therapy applications, as it can be more easily administered and activated .
Propriétés
Numéro CAS |
71217-51-1 |
|---|---|
Formule moléculaire |
C37H42N4O6 |
Poids moléculaire |
638.8 g/mol |
Nom IUPAC |
methyl 12-ethenyl-7-ethyl-20-(2-methoxy-2-oxoethyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylate |
InChI |
InChI=1S/C37H42N4O6/c1-10-22-18(3)26-15-28-20(5)24(12-13-32(42)45-7)35(40-28)25(14-33(43)46-8)36-34(37(44)47-9)21(6)29(41-36)17-31-23(11-2)19(4)27(39-31)16-30(22)38-26/h10,15-17,20,24,38-39H,1,11-14H2,2-9H3 |
Clé InChI |
SLLLYKPHDYTLSL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)OC)CC(=O)OC)CCC(=O)OC)C)C)C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


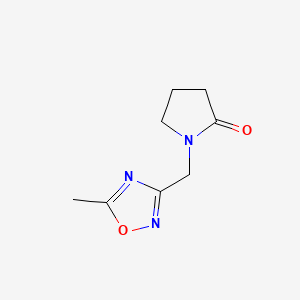
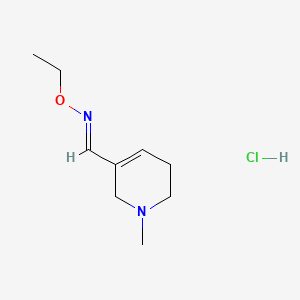
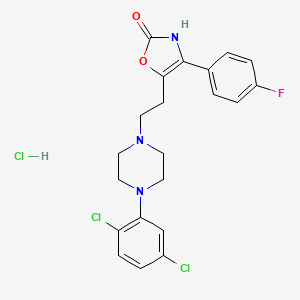
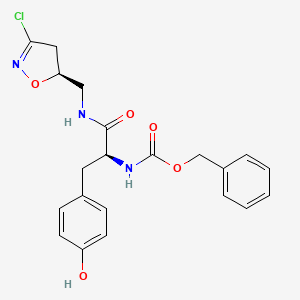
![1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]methanamine;sulfate](/img/structure/B12756524.png)
![4,11,13-trimethyl-6-(4-methylpiperazin-1-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12756531.png)
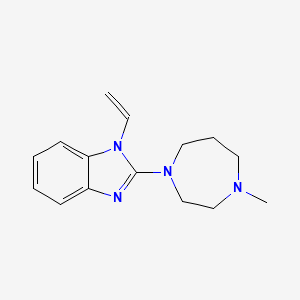

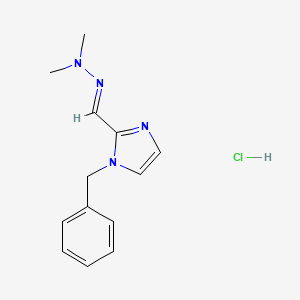
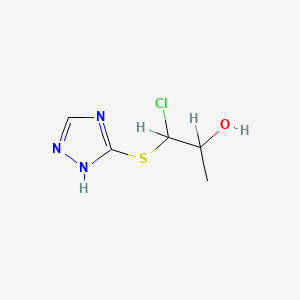
![8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-2,3-diol;dihydrobromide](/img/structure/B12756553.png)
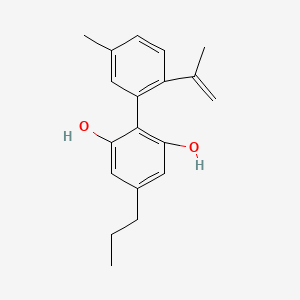
![2-(4-methylphenyl)-5,6-dihydroimidazo[2,1-a]isoquinoline](/img/structure/B12756572.png)

